

Preliminary Toxicity Assessment of 9-Undecylpurin-6-amine: A Technical Guide

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Compound of Interest		
Compound Name:	9-Undecylpurin-6-amine	
Cat. No.:	B15378610	Get Quote

Disclaimer: The following document is a hypothetical preliminary toxicity assessment for **9-Undecylpurin-6-amine**. As of October 2025, there is no publicly available data on the toxicity, mechanism of action, or safety studies of this specific compound. The information presented herein is illustrative and based on general toxicological principles for purine analogues. It is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

9-Undecylpurin-6-amine is a synthetic purine derivative with a C11 alkyl chain at the N9 position of the purine ring. Its structural similarity to endogenous purines, such as adenine, suggests potential interactions with a variety of biological targets, including purinergic receptors, enzymes involved in nucleotide metabolism, and DNA/RNA synthesis pathways. This document outlines a hypothetical preliminary toxicity assessment to identify potential hazards and guide further non-clinical development.

Physicochemical Properties

A summary of the predicted physicochemical properties of **9-Undecylpurin-6-amine** is presented below. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.



Property	Predicted Value	Method
Molecular Formula	C16H27N5	
Molecular Weight	289.42 g/mol	
logP	4.2	Crippen's Method
Water Solubility	0.002 g/L	ALOGPS
pKa (most basic)	4.1 (N1-H)	ChemAxon
pKa (most acidic)	9.8 (N7-H)	ChemAxon

In Vitro Toxicity Assessment Cytotoxicity

Objective: To determine the cytotoxic potential of **9-Undecylpurin-6-amine** in a human cancer cell line (HepG2) and a normal human cell line (hTERT-HME1).

Experimental Protocol:

- Cell Culture: HepG2 and hTERT-HME1 cells were cultured in Dulbecco's Modified Eagle
 Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Assay: Cells were seeded in 96-well plates and treated with increasing concentrations of 9-Undecylpurin-6-amine (0.1 μM to 100 μM) for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a fourparameter logistic curve using GraphPad Prism software.

Results:



Cell Line	IC50 (μM)
HepG2 (Human Hepatocellular Carcinoma)	15.2
hTERT-HME1 (Human Mammary Epithelial Cells)	45.8

Interpretation: **9-Undecylpurin-6-amine** exhibits moderate cytotoxicity in both a cancerous and a non-cancerous human cell line, with a higher potency observed in the HepG2 cell line.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of **9-Undecylpurin-6-amine** using various strains of Salmonella typhimurium.

Experimental Protocol:

- Strains:S. typhimurium strains TA98, TA100, TA1535, and TA1537 were used.
- Metabolic Activation: The assay was conducted with and without the addition of a rat liver S9 fraction to assess for metabolically activated mutagens.
- Procedure: The bacterial strains were exposed to various concentrations of 9-Undecylpurin-6-amine (1 - 5000 μ g/plate). The number of revertant colonies was counted after a 48-hour incubation period.
- Controls: A vehicle control (DMSO) and positive controls (sodium azide for TA100 and TA1535, 2-nitrofluorene for TA98, and 9-aminoacridine for TA1537) were included.

Results:



Strain	Metabolic Activation (S9)	Result
TA98	-	Negative
TA98	+	Negative
TA100	-	Negative
TA100	+	Negative
TA1535	-	Negative
TA1535	+	Negative
TA1537	-	Negative
TA1537	+	Negative

Interpretation: **9-Undecylpurin-6-amine** was not found to be mutagenic in the Ames test, both with and without metabolic activation.

hERG Inhibition Assay

Objective: To evaluate the potential of **9-Undecylpurin-6-amine** to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Experimental Protocol:

- Assay Type: Automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel.
- Procedure: Cells were exposed to increasing concentrations of **9-Undecylpurin-6-amine** (0.1 μ M to 30 μ M). The hERG tail current was measured in response to a depolarizing voltage step.
- Data Analysis: The concentration-response curve was used to determine the IC50 value.

Results:



Parameter	Value
IC50 (μM)	> 30

Interpretation: **9-Undecylpurin-6-amine** did not significantly inhibit the hERG channel at the tested concentrations, suggesting a low risk of QT prolongation.

In Vivo Toxicity Assessment (Hypothetical) Acute Oral Toxicity in Rodents

Objective: To determine the acute toxicity of a single oral dose of **9-Undecylpurin-6-amine** in rats.

Experimental Protocol:

- Species: Sprague-Dawley rats (5 males and 5 females per group).
- Dosing: A single oral gavage dose of 2000 mg/kg was administered.
- Observation Period: Animals were observed for 14 days for clinical signs of toxicity and mortality.
- Endpoint: Gross necropsy was performed at the end of the observation period.

Results:

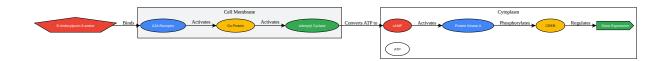
Dose (mg/kg)	Mortality	Clinical Signs
2000	0/10	No significant clinical signs observed.

Interpretation: Based on the Globally Harmonized System (GHS), **9-Undecylpurin-6-amine** would be classified as Category 5 or unclassified for acute oral toxicity, indicating a low acute toxicity profile.

Potential Mechanism of Action and Signaling

Pathways

Based on its purine scaffold, **9-Undecylpurin-6-amine** may interact with adenosine receptors. The following diagram illustrates a hypothetical signaling pathway upon binding to the A2A adenosine receptor.



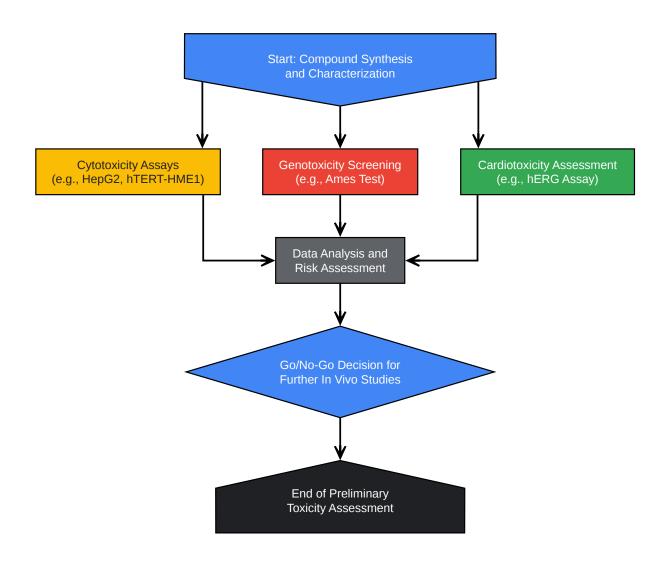
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Caption: Hypothetical A2A Adenosine Receptor Signaling Pathway.

Experimental Workflow for In Vitro Toxicity Screening

The following diagram outlines a typical workflow for the initial in vitro toxicity screening of a novel compound like **9-Undecylpurin-6-amine**.





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Caption: In Vitro Preliminary Toxicity Screening Workflow.

Conclusion

This hypothetical preliminary toxicity assessment of **9-Undecylpurin-6-amine** suggests a compound with moderate in vitro cytotoxicity and a low potential for mutagenicity and cardiotoxicity. The acute oral toxicity in a rodent model is predicted to be low. These illustrative findings would need to be confirmed by definitive preclinical safety studies. Further investigation into the specific mechanism of action, including its activity at purinergic receptors, is warranted to fully understand its pharmacological and toxicological profile.



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